molecular formula C16H11N5O2 B2635231 4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE CAS No. 1024269-87-1

4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE

Cat. No.: B2635231
CAS No.: 1024269-87-1
M. Wt: 305.297
InChI Key: QIEMGOSIICPXNY-UHFFFAOYSA-N
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Description

4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a pyridylmethyl group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

The synthesis of 4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the triazole ring through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions .

Chemical Reactions Analysis

4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with metal ions, which can modulate the activity of metalloenzymes. Additionally, the pyridylmethyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar compounds to 4-BENZO[D]1,3-DIOXOLEN-5-YL-1-(2-PYRIDYLMETHYL)-1,2,3-TRIAZOLE-5-CARBONITRILE include:

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c17-8-13-16(11-4-5-14-15(7-11)23-10-22-14)19-20-21(13)9-12-3-1-2-6-18-12/h1-7H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEMGOSIICPXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N(N=N3)CC4=CC=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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